molecular formula C12H9ClN4O B1417348 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096984-21-2

6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1417348
M. Wt: 260.68 g/mol
InChI Key: GXUBQSBQEVKADQ-UHFFFAOYSA-N
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Description

“6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a type of heterocyclic organic compound . It can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine”, was synthesized and its structure was confirmed by single crystal X-ray structural analysis . Another similar compound, “6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine”, was synthesized by treating “2-(4-chloro-3 methylphenoxy) acetic acid” with “3-chloro-6-hydrazinylpyridazine” in dry dichloromethane (DCM), followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU)” in cold condition .


Molecular Structure Analysis

The 3D structure of a similar compound, “6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine”, was confirmed by single crystal X-ray structural analysis . In the structure, C-H…F and C-H…N type intermolecular hydrogen bond interactions were observed .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole compounds, have been well-known for their roles as versatile synthetic intermediates with biological importance. These compounds are utilized in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their potential in anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, to which 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is related, has been successfully employed in advanced chemistry and drug development investigations, emphasizing the importance of such derivatives in organic syntheses, catalysis, and pharmaceutical applications (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffold, a similar heterocyclic nucleus, is crucial in medicinal chemistry, providing various bioactive molecules. This class includes successful kinase inhibitors like ponatinib, sparking interest in new derivatives for therapeutic applications. The extensive review of imidazo[1,2-b]pyridazine compounds unveils their structure-activity relationships (SAR), guiding the development of novel compounds with enhanced pharmacokinetics profiles and efficiencies (Garrido et al., 2021).

Triazole and Triazole-containing Hybrids' Antibacterial Activity

1,2,4-Triazole and its hybrids have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. This indicates the potential of 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine or its derivatives in developing new antibacterial agents. The review highlights the latest developments in triazole-containing hybrids with anti-S. aureus activity, covering articles published between January 2020 and July 2021 (Li & Zhang, 2021).

properties

IUPAC Name

6-chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-5-3-2-4-8(9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBQSBQEVKADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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